2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoroethoxy-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Trifluoroethoxy-Substituted Phenyl Ring: The phenyl ring is substituted with a trifluoroethoxy group through nucleophilic substitution reactions.
Coupling Reactions: The protected amino acid is then coupled with the substituted phenyl ring using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenyl ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Deprotection: The primary amine.
Substitution: Various substituted phenyl derivatives.
Oxidation and Reduction: Corresponding oxidized or reduced phenyl compounds.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid involves its interaction with various molecular targets:
Deprotection: The Boc group is removed through acid-catalyzed hydrolysis, leading to the formation of a primary amine.
Substitution: The trifluoroethoxy group can be replaced by nucleophiles, altering the compound’s properties and reactivity.
Oxidation and Reduction: The phenyl ring can undergo redox reactions, affecting the compound’s electronic structure and reactivity.
Comparison with Similar Compounds
2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid can be compared with similar compounds such as:
Properties
Molecular Formula |
C15H18F3NO5 |
---|---|
Molecular Weight |
349.30 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(22)19-11(12(20)21)9-4-6-10(7-5-9)23-8-15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
XNTCUGFFVPMPAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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